

Application Note: Synthesis of Descarboxy Treprostinil Reference Standard

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Compound of Interest

Compound Name: *Descarboxy Treprostinil*

CAS No.: 101692-01-7

Cat. No.: B580159

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Executive Summary & Scientific Rationale

In the regulatory landscape of prostacyclin analog development (ICH Q3A/Q3B), the identification and quantification of impurities are mandatory. **Descarboxy Treprostinil** is the decarboxylated derivative of the Treprostinil side chain. Chemically, it represents the transformation of the oxyacetic acid moiety (

) into a methyl ether (

) via the loss of

While this molecule can form via thermal decarboxylation of the API, that pathway yields complex mixtures unsuitable for reference standard production. This protocol utilizes a de novo synthesis strategy via selective O-methylation of the Benzindene Triol intermediate. This approach guarantees structural specificity and high purity (>99%) required for analytical referencing.

Chemical Identity

| Parameter | Detail |
|-----------------------|--|
| Common Name | Descarboxy Treprostinil |
| Synonyms | Treprostinil Impurity 2; 5-Methoxy-Treprostinil |
| CAS Number | 101692-01-7 |
| Chemical Formula | |
| Molecular Weight | 346.51 g/mol |
| Structure Description | Methyl ether derivative of the benzindene prostacyclin core. |

Retrosynthetic Analysis & Strategy

The synthesis targets the phenolic hydroxyl group at position 5 of the benzindene core. The starting material is Benzindene Triol (also known as Descarboxymethyl Treprostinil, CAS 101692-02-8), which contains three hydroxyl groups:

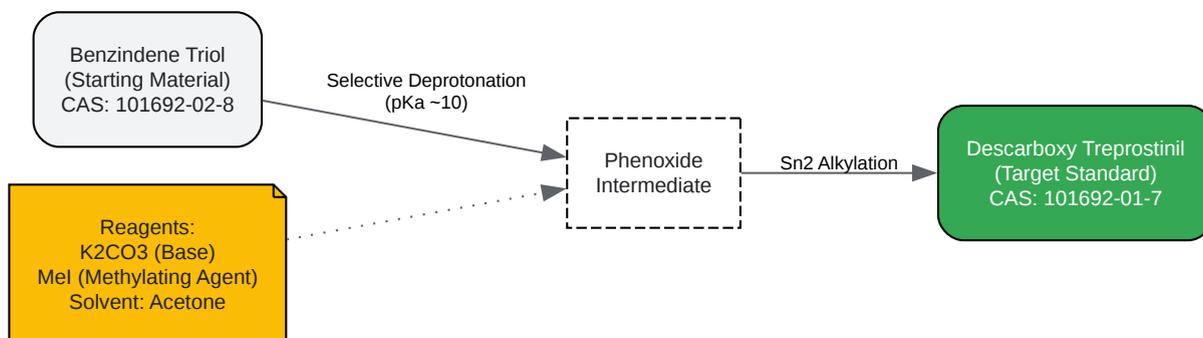
- C5-Phenolic OH:
(Most Acidic)
- C2-Secondary Aliphatic OH:
- C3'-Secondary Aliphatic OH:

Strategic Insight: By utilizing a weak base (

) in a polar aprotic solvent (Acetone or DMF), we can selectively deprotonate the phenolic hydroxyl without affecting the aliphatic alcohols. Subsequent trapping with Methyl Iodide (

) yields the desired methyl ether exclusively.

Reaction Scheme Visualization



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Caption: Selective O-methylation pathway targeting the C5-phenolic hydroxyl group.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6]

- Precursor: Benzindene Triol (Descarboxymethyl Treprostnil), >98% purity.
- Reagent: Methyl Iodide (), 99.5%. Warning: Carcinogen/Neurotoxin.
- Base: Potassium Carbonate (), anhydrous, granular.
- Solvent: Acetone (HPLC Grade) or DMF (anhydrous).
- Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate ().

Synthesis Procedure

Step 1: Reaction Setup

- Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

- Charge Benzindene Triol (1.0 eq, e.g., 1.0 g, 3.0 mmol) into the flask.
- Add Acetone (20 mL, 20 vol) and stir to dissolve.
- Add Potassium Carbonate (1.5 eq, 0.62 g, 4.5 mmol). The mixture will appear as a suspension.
- Critical Step: Add Methyl Iodide (1.2 eq, 0.22 mL, 3.6 mmol) dropwise via syringe.
 - Note: A slight excess of

 ensures complete conversion, but large excesses should be avoided to prevent potential methylation of aliphatic alcohols (though unlikely with

).

Step 2: Reaction Monitoring

- Stir the reaction mixture at ambient temperature (20–25°C) for 4–6 hours.
- Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.
 - Target: Disappearance of Triol (

) and appearance of Product (

).

Step 3: Workup

- Filter the reaction mixture through a sintered glass funnel or Celite pad to remove solid

 . Rinse the pad with acetone.
- Concentrate the filtrate under reduced pressure (Rotavap, 35°C) to obtain a crude oil.
- Redissolve the oil in EtOAc (30 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
- Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Purification (Flash Chromatography)

Reference standard quality requires >99% purity.

- Stationary Phase: Silica Gel (230–400 mesh).
- Mobile Phase: Gradient elution from 20% EtOAc/Hexanes to 60% EtOAc/Hexanes.
- Collection: Collect fractions containing the major spot.
- Final Processing: Concentrate pure fractions and dry under high vacuum for 24 hours to remove trace solvents.

Analytical Characterization & Validation

The synthesized standard must be validated using the following criteria.

Expected NMR Data ()

- NMR Diagnostic Signals:
 - 3.80 ppm (s, 3H): Strong singlet corresponding to the methoxy group (). This confirms the "Descarboxy" modification.
 - 6.7–7.2 ppm (m, 3H): Aromatic protons of the benzindene ring.
 - Absence of
4.6 ppm: No singlet for
(methylene of the side chain), confirming it is not Treprostinil.
- NMR:
 - Look for the methoxy carbon signal at
55 ppm.

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.

- Molecular Ion: Expected

Da.

- Adducts:

Da.

Purity Assessment (HPLC)

- Column: C18 Reverse Phase (e.g., Waters XBridge,

mm, 3.5 μ m).

- Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

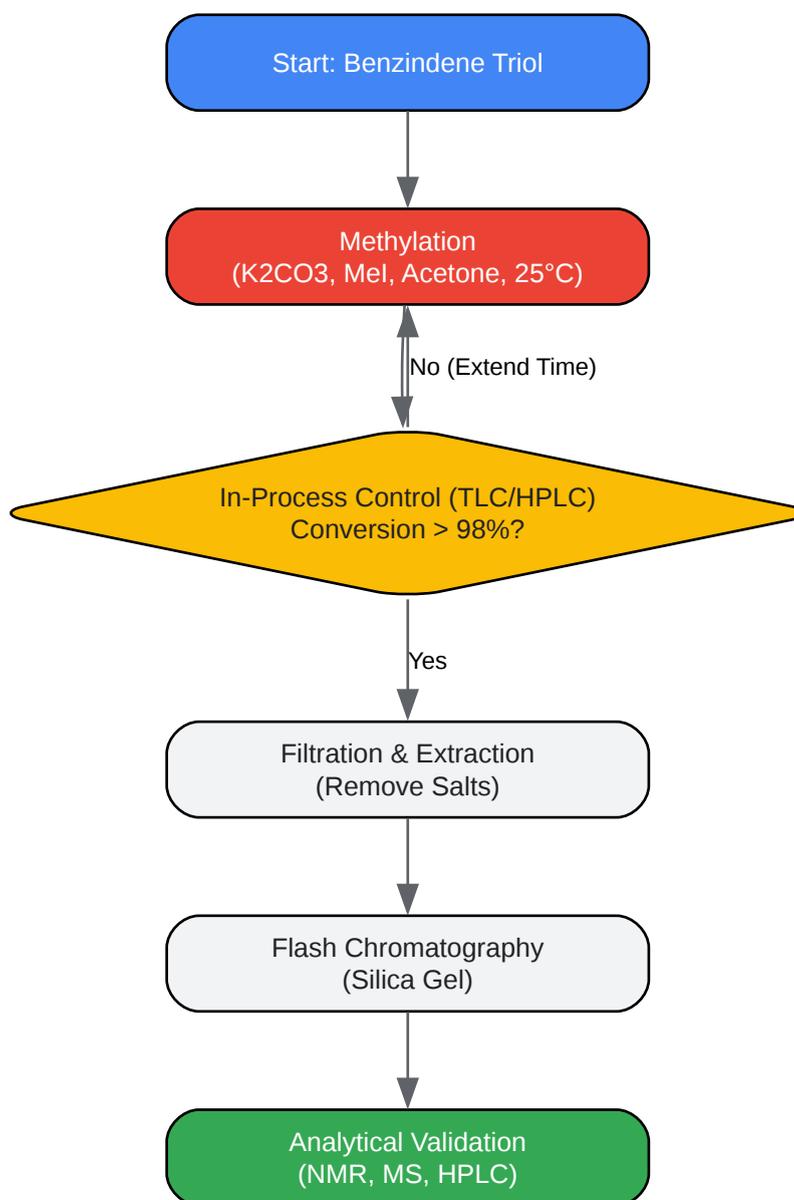
- Gradient: 30% B to 90% B over 20 mins.

- Acceptance Criteria: Purity Area %

98.0%.

Workflow Visualization

The following diagram illustrates the critical path from raw material to validated standard.



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Caption: Operational workflow for the synthesis and validation of **Descarboxy Treprostinil**.

References

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Sources

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